Section 1: Core Physicochemical Properties
Section 1: Core Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Iodo-4-methylphenol
Introduction
3-Iodo-4-methylphenol, also known as 4-iodo-m-cresol, is a halogenated aromatic organic compound. As a derivative of m-cresol, it belongs to the broader class of phenols. Its structure, featuring a hydroxyl group, a methyl group, and an iodine atom on a benzene ring, makes it a valuable and versatile intermediate in organic synthesis. The interplay between the electron-donating hydroxyl and methyl groups and the bulky, electron-withdrawing iodo substituent governs its reactivity and utility. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, reactivity, and applications, tailored for researchers and professionals in chemical and pharmaceutical development.
The fundamental properties of 3-iodo-4-methylphenol dictate its behavior in chemical reactions and its handling requirements. While experimental data for this specific isomer is limited, reliable predictions based on its structure and related compounds provide a strong foundation for its characterization.
| Property | Value | Source |
| IUPAC Name | 3-Iodo-4-methylphenol | [1] |
| Synonyms | 4-Iodo-m-cresol | N/A |
| CAS Number | 133921-27-4 | [2] |
| Molecular Formula | C₇H₇IO | [1] |
| Molecular Weight | 234.04 g/mol | [1] |
| Appearance | Off-white to light brown solid | [2] |
| Boiling Point | 276.7 ± 28.0 °C (Predicted) | [2] |
| Density | 1.854 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 9.46 ± 0.18 (Predicted) | [2] |
| Storage | Keep in a dark place, Sealed in dry, Room Temperature | [2] |
The phenolic hydroxyl group allows for hydrogen bonding, but the overall molecule's large, nonpolar aromatic ring and iodine atom reduce its solubility in water compared to phenol itself. It is expected to be soluble in common organic solvents like methanol, ethanol, and diethyl ether.[3][4]
Section 2: Synthesis and Mechanistic Insights
The regioselective synthesis of 3-iodo-4-methylphenol is critical for its use as a building block. The most direct documented method proceeds from 4-amino-3-methylphenol via a Sandmeyer-type reaction.
Causality of Synthetic Route Selection
Direct electrophilic iodination of 3-methylphenol (m-cresol) presents a significant challenge in regioselectivity. The hydroxyl and methyl groups are both activating ortho-, para-directors. This would lead to a mixture of products, with iodination occurring at positions 2, 4, and 6, making the isolation of the desired 3-iodo-4-methylphenol isomer difficult and inefficient.
By starting with 4-amino-3-methylphenol, the positions of the key functional groups are already fixed. The synthetic strategy then relies on the reliable and high-yielding conversion of an amino group into an iodo group via a diazonium salt intermediate. This approach provides excellent regiochemical control, which is paramount for multi-step syntheses in drug development.
Experimental Protocol: Synthesis from 4-Amino-3-methylphenol[2]
This protocol describes the conversion of 4-amino-3-methylphenol to 3-iodo-4-methylphenol.
Step 1: Diazotization of the Amine
-
Dissolve 4-amino-3-methylphenol (10 g, 81 mmol) in tetrahydrofuran (THF, 45 mL) in a suitable reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
While stirring, slowly add 3M hydrochloric acid (35 mL).
-
Add a solution of sodium nitrite (NaNO₂, 6.1 g, 89 mmol) in a minimal amount of water dropwise, keeping the temperature at 0°C.
-
Continue stirring the reaction mixture at 0°C for 10 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
Prepare a solution of potassium iodide (KI, 53.89 g, 325 mmol) in water (140 mL).
-
Add the aqueous potassium iodide solution dropwise to the diazonium salt solution while maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring for an additional 15 minutes. Nitrogen gas evolution will be observed as the diazonium group is replaced by iodine.
Step 3: Workup and Purification
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with 10% ethyl acetate in hexane, to afford pure 3-iodo-4-methylphenol.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-Iodo-4-methylphenol.
Section 3: Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of 3-iodo-4-methylphenol. Below are the predicted key features for its primary analytical spectra.
-
¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.
-
Aromatic Protons: Three protons on the aromatic ring will likely appear as complex multiplets or distinct doublets and doublets of doublets in the range of δ 6.5-7.5 ppm. The exact shifts are influenced by the electronic effects of the three different substituents.
-
Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.2-2.4 ppm, corresponding to the three methyl protons.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 4.5-6.0 ppm.
-
-
¹³C NMR Spectroscopy: The spectrum should display seven unique carbon signals, corresponding to the seven carbon atoms in the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-1) will be the most downfield, while the carbon bearing the iodine (C-3) will be significantly shielded due to the heavy atom effect, appearing further upfield than might otherwise be expected for a substituted aromatic carbon.
-
Methyl Carbon: One signal in the aliphatic region, typically around δ 20-25 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.[5]
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium absorption bands between 2850-3000 cm⁻¹ for the methyl group.
-
C=C Stretch (Aromatic): Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-I Stretch: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 234, corresponding to the molecular weight of the compound.
-
Key Fragments: A significant peak at m/z = 127 corresponding to the I⁺ ion is characteristic of iodo-compounds. Another major fragment would be observed at m/z = 107 ([M-I]⁺), representing the loss of the iodine atom.
-
Section 4: Chemical Reactivity and Synthetic Applications
3-Iodo-4-methylphenol is a bifunctional molecule, with reactivity centered at the phenolic hydroxyl group and the carbon-iodine bond. This dual reactivity makes it a powerful building block in medicinal chemistry and materials science.
Reactivity of the Phenolic Group
Like other phenols, the hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide.[4] This phenoxide is a potent nucleophile, readily participating in Williamson ether synthesis or esterification reactions to introduce diverse functionalities.
Reactivity of the Iodo-Aromatic Moiety
The carbon-iodine bond is the most significant feature for synthetic applications. Iodoarenes are highly prized substrates for a wide array of transition metal-catalyzed cross-coupling reactions due to the C-I bond's relatively low bond dissociation energy, which facilitates oxidative addition to the metal center.[7]
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding substituted anilines.[8]
Role as a Synthetic Building Block
Caption: Synthetic utility of 3-Iodo-4-methylphenol.
Section 5: Safety and Handling
While a specific safety data sheet for 3-iodo-4-methylphenol is not widely available, its hazards can be inferred from its structural analogues, such as other iodophenols and cresols.[9][10][11] It should be handled with care by trained personnel in a well-ventilated chemical fume hood.
Inferred GHS Hazard Classification
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage |
| Specific target organ toxicity | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Spill Response: In case of a spill, remove all ignition sources. Dampen the solid material with a suitable solvent like ethanol and transfer it to a sealed container for disposal.[4] Do not allow the material to enter drains or waterways.
Conclusion
3-Iodo-4-methylphenol is a strategically important chemical intermediate. Its synthesis is achieved with high regiochemical control, and its bifunctional nature—a reactive phenolic hydroxyl group and a versatile carbon-iodine bond—makes it an ideal scaffold for building molecular complexity. Its utility in modern synthetic chemistry, particularly in forming C-C, C-N, and C-O bonds through cross-coupling reactions, positions it as a key component in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Proper handling and adherence to safety protocols are essential when working with this compound.
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